molecular formula C11H18N2O2S2 B2726012 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamine CAS No. 1018529-33-3

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamine

Cat. No. B2726012
CAS RN: 1018529-33-3
M. Wt: 274.4
InChI Key: CTDKNRUFDGPBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, three new tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields . The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy .


Molecular Structure Analysis

The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements . DFT/B3LYP theoretical calculations for optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were performed .


Chemical Reactions Analysis

The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The reaction was easily monitored by UV changes before and after the reaction .

Scientific Research Applications

Anticancer Activity

Researchers have synthesized various derivatives and compounds involving thiophenylsulfonyl and piperidinyl ethanamine moieties, evaluating their potential as anticancer agents. For example, Kumar et al. (2013) demonstrated efficient synthesis of piperazine-2,6-dione derivatives with good anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines (Kumar, Roy, Sondhi, & Kumar, 2013). Similarly, Al-Said et al. (2011) reported the synthesis of novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a sulfone moiety showing significant anti-breast cancer activity (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).

Corrosion Inhibition

Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes, including derivatives of piperidinyl ethanamine, on mild steel in acidic conditions. Their findings reveal that such complexes offer promising avenues for protecting metal surfaces against corrosion, linking inorganic chemistry and materials engineering (Das, Biswas, Kundu, Mobin, Udayabhanu, & Mukhopadhyay, 2017).

Inhibitors and Substrates in Chemical Syntheses

Warad et al. (2020) synthesized Schiff bases from 2-(piperidin-4-yl)ethanamine, demonstrating their potential as pancreatic lipase inhibitors, alongside evaluations of their antioxidant, antibacterial, and molecular docking properties. This highlights the multifaceted applications of such compounds in medicinal chemistry and enzyme inhibition (Warad, Ali, Al Ali, Jaradat, Hussein, Abdallah, Al‐Zaqri, Alsalme, & Alharthi, 2020).

Mechanism of Action

While the specific mechanism of action for 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamine is not mentioned in the search results, similar compounds have shown promising activity as pancreatic lipase inhibitors .

properties

IUPAC Name

2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S2/c12-7-6-10-4-1-2-8-13(10)17(14,15)11-5-3-9-16-11/h3,5,9-10H,1-2,4,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDKNRUFDGPBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.